4-Bromo-2-fluorothiophene

Übersicht

Beschreibung

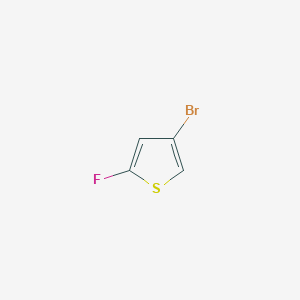

4-Bromo-2-fluorothiophene is a chemical compound with the molecular formula C4H2BrFS . It is used in laboratory chemicals and in the manufacture of substances for scientific research and development .

Molecular Structure Analysis

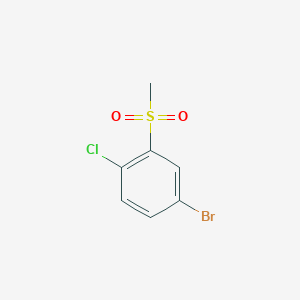

The molecular structure of this compound consists of a thiophene ring with bromine and fluorine substituents. The average mass of the molecule is 181.026 Da and the monoisotopic mass is 179.904449 Da .Physical and Chemical Properties Analysis

This compound is a liquid at 20°C and should be stored under inert gas at a temperature less than 0°C . It has a boiling point of 60°C at 37 mmHg and a flash point of 47°C . The specific gravity is 1.81 and the refractive index is 1.55 .Wissenschaftliche Forschungsanwendungen

Electronic Properties Tuning

4-Bromo-2-fluorothiophene and its derivatives are explored in the context of tuning electronic properties of conjugated polythiophenes. For instance, a study involving 3-Fluoro-4-hexylthiophene, a compound related to this compound, demonstrated its use in modifying the electronic characteristics of polythiophenes. The research investigated the synthesis of 3-Fluoro-4-hexylthiophene and its effects on the electronic properties of polymers synthesized from it, analyzing these effects through methods like cyclic voltammetry and UV-vis spectroscopy (Gohier et al., 2013).

Synthesis and Electropolymerization

Another aspect of research focuses on the synthesis of thiophene derivatives, including methods for producing 3-Fluorothiophene from compounds like 2-bromo-3-chlorothiophene. The study described not only the synthetic pathway but also explored the potential of electropolymerizing the synthesized product (Kassmi et al., 1994).

Molecular Orbital Calculations

In-depth analysis of the chemical shifts in fluorothiophenes, including 2-fluorothiophenes, has been performed using molecular orbital calculations. This research provides insights into the electronic structure and properties of fluorothiophenes, aiding in understanding their behavior in various chemical contexts (Rodmar, 1971).

Structural Investigations

Structural studies of halogen-substituted compounds, including those similar to this compound, have been conducted to understand their crystal structures and interactions. For example, research on 4-halo-1,2,3,5-dithiadiazolyl radicals provided insights into the crystal structures and intermolecular interactions of these compounds (Knapp et al., 2005).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde has been explored, highlighting the potential applications of this compound derivatives in creating novel compounds with specific properties (Jagadhani et al., 2015).

Anaerobic Degradation Studies

Research into the anaerobic degradation of halogenated phenols, including compounds related to this compound, has provided insights into environmental and biochemical processes involving these compounds (Häggblom & Young, 1995).

Bromination Reactions

The bromination of thiophene derivatives, including those related to this compound, has been studied to understand their reactivity and potential applications in organic synthesis (Shirinian et al., 2012).

Safety and Hazards

4-Bromo-2-fluorothiophene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

4-bromo-2-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-3-1-4(6)7-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFGVFFNSPCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)

![1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone](/img/structure/B3261701.png)